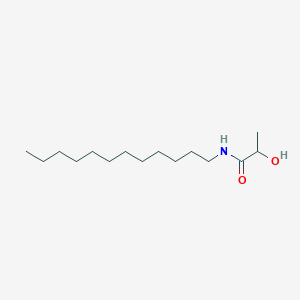
Dimethylmalonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylmalonate, also known as this compound, is an organic compound with the chemical formula C7H12O4. It is a colorless liquid that is commonly used in organic synthesis due to its versatile reactivity. This compound is characterized by its two methyl groups attached to the central carbon atom, making it a derivative of malonic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethylmalonate can be synthesized through various methods. One common synthetic route involves the esterification of malonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions: Dimethylmalonate undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Dimethylmalonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Dimethylmalonate exerts its effects is primarily through its reactivity as an ester. It can undergo hydrolysis to form malonic acid, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Malonic Acid: The parent compound of Dimethylmalonate, differing by the absence of the ester groups.
Dimethyl Malonate: Another ester derivative of malonic acid, similar in structure but with different reactivity.
Ethyl Malonate: An ester of malonic acid with ethyl groups instead of methyl groups.
Uniqueness: this compound is unique due to its specific ester groups, which confer distinct reactivity and properties compared to other malonate derivatives. Its versatility in organic synthesis and wide range of applications make it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C5H6O4-2 |
|---|---|
Peso molecular |
130.10 g/mol |
Nombre IUPAC |
2,2-dimethylpropanedioate |
InChI |
InChI=1S/C5H8O4/c1-5(2,3(6)7)4(8)9/h1-2H3,(H,6,7)(H,8,9)/p-2 |
Clave InChI |
OREAFAJWWJHCOT-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




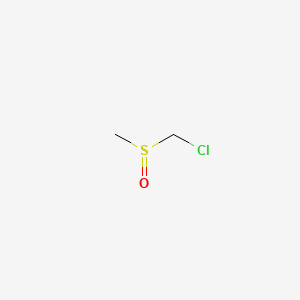
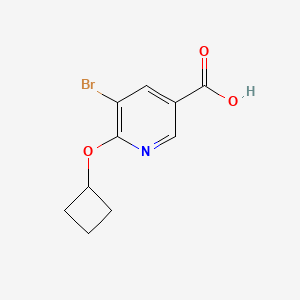
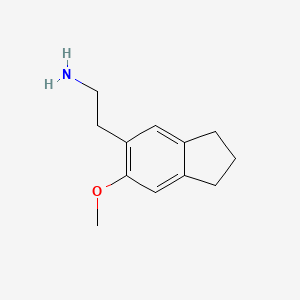
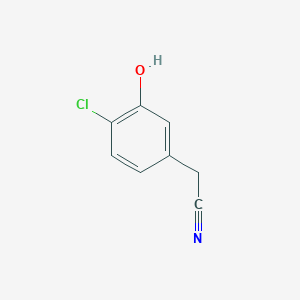
![Thiophene,2-[(2,2-dimethoxyethyl)thio]-](/img/structure/B8719685.png)
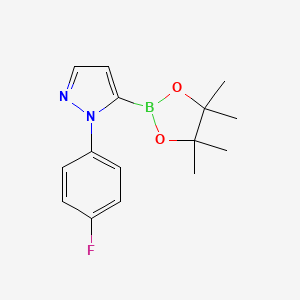
![3-Bromo-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B8719708.png)
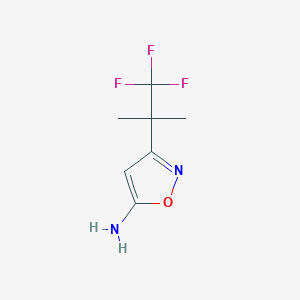

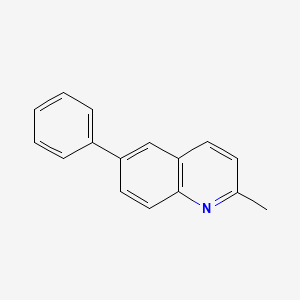
![7-Chlorofuro[2,3-c]pyridine-5-carbaldehyde](/img/structure/B8719743.png)
